molecular formula C10H12ClNO3 B6159786 4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid CAS No. 2228608-70-4

4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid

Cat. No.: B6159786
CAS No.: 2228608-70-4
M. Wt: 229.7
InChI Key:
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Description

4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid is a chemical compound with the molecular formula C10H12ClNO3 It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methoxy group, as well as a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-2-methoxypyridine and butanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced technologies for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid: shares similarities with other pyridine derivatives, such as 6-chloro-2-methoxypyridine and 4-(2-methoxypyridin-3-yl)butanoic acid.

    Unique Features: The presence of both a chlorine atom and a methoxy group on the pyridine ring, along with the butanoic acid side chain, distinguishes it from other compounds.

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

2228608-70-4

Molecular Formula

C10H12ClNO3

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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